methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 512810-01-4
VCID: VC21525728
InChI: InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
SMILES: CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-]
Molecular Formula: C8H11N3O5
Molecular Weight: 229.19g/mol

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

CAS No.: 512810-01-4

Cat. No.: VC21525728

Molecular Formula: C8H11N3O5

Molecular Weight: 229.19g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate - 512810-01-4

Specification

CAS No. 512810-01-4
Molecular Formula C8H11N3O5
Molecular Weight 229.19g/mol
IUPAC Name methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate
Standard InChI InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
Standard InChI Key NQZIHBUUPPMPTI-UHFFFAOYSA-N
SMILES CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-]
Canonical SMILES CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Fundamental Characteristics

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound is characterized by several specific functional groups: a methoxy group at the 3-position, a nitro group at the 4-position of the pyrazole ring, and a methyl ester group attached to the propanoate moiety.

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and registry systems as outlined in the table below:

Identifier TypeValue
CAS Registry Number512810-01-4
PubChem CID4125834
Molecular FormulaC₈H₁₁N₃O₅
Molecular Weight229.19 g/mol
InChIInChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
InChIKeyNQZIHBUUPPMPTI-UHFFFAOYSA-N
SMILESCC(C(=O)OC)N1C=C(C(=N1)OC)N+[O-]

The compound appears in chemical databases with creation records dating back to September 13, 2005, with updates continuing through recent years .

Nomenclature and Synonyms

This compound is known by several systematic and alternative names in scientific literature and commercial catalogs:

  • Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

  • Methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate

  • 2-(3-Methoxy-4-nitro-pyrazol-1-yl)-propionic acid methyl ester

  • 1H-pyrazole-1-acetic acid, 3-methoxy-alpha-methyl-4-nitro-, methyl ester

These various naming conventions reflect different chemical naming systems and commercial designations used across the chemical industry and research sectors.

Structural Analysis and Properties

Molecular Structure

The molecular structure of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate consists of a pyrazole core with specific substitution patterns. The pyrazole ring contains two nitrogen atoms in adjacent positions, with a methoxy group at the 3-position and a nitro group at the 4-position. Attached to one of the ring nitrogen atoms is a propanoate chain with a methyl ester terminal group .

Physical and Chemical Properties

The physical and chemical properties of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate are summarized in the following table:

PropertyValue
AppearanceNot specified in available literature
Molecular Weight229.19 g/mol
Molecular FormulaC₈H₁₁N₃O₅
SolubilityNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature
DensityNot specified in available literature
Log PNot specified in available literature

The compound contains several functional groups that contribute to its reactivity profile:

  • The nitro group (-NO₂) at the 4-position of the pyrazole ring

  • The methoxy group (-OCH₃) at the 3-position of the pyrazole ring

  • The methyl ester group (-COOCH₃) in the propanoate side chain

Applications and Utility

Pharmaceutical Research

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate has significant potential applications in pharmaceutical research and development:

  • As a building block and intermediate in the synthesis of more complex drug candidates

  • In the development of libraries of compounds for high-throughput screening

  • As a precursor for the synthesis of compounds with potential biological activities

The pyrazole core present in this compound is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds with diverse therapeutic applications including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Research

Beyond pharmaceutical applications, the compound serves several functions in chemical research:

  • As a model system for studying substitution patterns on pyrazole rings

  • As an intermediate for the preparation of specialized reagents

  • In the development of novel synthetic methodologies

Industrial Applications

The compound's industrial applications are primarily centered around its role as an intermediate in the synthesis of higher-value products, particularly in the fine chemicals and pharmaceutical sectors where MolCore identifies it as a critical API (Active Pharmaceutical Ingredient) intermediate .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Research Developments and Future Directions

Current Research Status

The compound methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate appears to be primarily utilized as a synthetic intermediate rather than as an extensively studied compound in its own right. The most recent information in PubChem indicates updates to the compound's record as recently as April 5, 2025 , suggesting ongoing interest in and documentation of this chemical entity.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate appear in chemical literature and databases, including:

  • Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS: 1005577-00-3)

    • Differs in the position of substitution on the pyrazole ring

  • Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (CAS: 1393102-03-8)

    • Contains additional methyl substitutions in the structure

These structural variations highlight the diversity of pyrazole derivatives being explored for various applications, with subtle modifications potentially leading to significant differences in physical, chemical, and biological properties.

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